1-(Benzenesulfonyl)-6-methyl-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-12-7-8-13-9-10-16(15(13)11-12)19(17,18)14-5-3-2-4-6-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRSDXYBBXZHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
biological activity of 1-(Benzenesulfonyl)-6-methyl-indole
An In-depth Technical Guide to the Biological Activity of 1-(Benzenesulfonyl)-6-methyl-indole and its Analogs
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the design and discovery of novel therapeutic agents. When functionalized with a benzenesulfonyl group, the resulting indole-based benzenesulfonamides exhibit a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of 1-(Benzenesulfonyl)-6-methyl-indole, drawing upon extensive research on its close structural analogs. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential mechanisms of action, and key biological activities of this chemical class, with a primary focus on its anticancer properties.
Introduction: The Promise of Indole-Based Benzenesulfonamides
The indole ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant biological properties. Its unique electronic characteristics and ability to participate in various non-covalent interactions make it an ideal starting point for the development of targeted therapies. The addition of a benzenesulfonyl moiety to the indole nitrogen not only modifies its physicochemical properties but also introduces a versatile functional group that can interact with various biological targets.
While specific biological data for 1-(Benzenesulfonyl)-6-methyl-indole is not extensively documented in publicly available literature, a substantial body of research on its close analogs provides a strong predictive framework for its potential therapeutic applications. These studies collectively suggest that 1-(Benzenesulfonyl)-6-methyl-indole is likely to possess significant biological activity, particularly in the realm of oncology.
Synthesis of 1-(Benzenesulfonyl)-6-methyl-indole
The synthesis of 1-(Benzenesulfonyl)-6-methyl-indole can be achieved through a standard N-sulfonylation of 6-methyl-indole. A general and reliable protocol is outlined below.
Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)-6-methyl-indole
Materials:
-
6-methyl-indole
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-methyl-indole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation of the indole nitrogen.
-
Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 1-(Benzenesulfonyl)-6-methyl-indole.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Predicted Biological Activities and Mechanisms of Action
Based on the activities of structurally related indole-based benzenesulfonamides, 1-(Benzenesulfonyl)-6-methyl-indole is predicted to exhibit a range of biological effects, with anticancer activity being the most prominent.
Anticancer Activity
A significant body of evidence points to indole-based benzenesulfonamides as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In the hypoxic tumor microenvironment, CA IX is overexpressed and contributes to acidification of the extracellular space, which promotes tumor invasion, metastasis, and resistance to therapy.[1]
The benzenesulfonamide moiety is a well-established zinc-binding group that can coordinate to the zinc ion in the active site of CAs, leading to their inhibition.[2] The indole scaffold provides a platform for further interactions within the active site, contributing to both potency and selectivity. It is highly probable that 1-(Benzenesulfonyl)-6-methyl-indole will exhibit inhibitory activity against CA IX and potentially other CA isoforms.
Recent studies on N-(1H-Indol-6-ylmethyl)benzenesulfonamide analogs have revealed a novel mechanism of anticancer activity through the inhibition of mitochondrial ATP production in pancreatic cancer cells.[3] These compounds were found to be cytotoxic to a range of pancreatic cancer cell lines, with some analogs exhibiting IC50 values in the low micromolar range.[3] The proposed mechanism involves the disruption of the mitochondrial respiratory chain, leading to a decrease in cellular ATP levels and ultimately, cell death. Given the structural similarity, 1-(Benzenesulfonyl)-6-methyl-indole may share this mechanism of action.
Certain indolesulfonamides have been identified as tubulin polymerization inhibitors that bind to the colchicine site. These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is particularly attractive as it can overcome multidrug resistance mediated by efflux pumps. The substitution pattern on both the indole and benzenesulfonyl rings can influence the potency and mechanistic details of this activity.
Other Potential Biological Activities
While the primary focus is on anticancer activity, the indole-benzenesulfonamide scaffold has been associated with other biological effects, including:
-
Anti-inflammatory Activity: Some indole derivatives have demonstrated anti-inflammatory properties.[4]
-
Hedgehog Signaling Inhibition: A novel indole derivative has been shown to suppress the Hedgehog signaling pathway, which is implicated in certain cancers.[5]
-
Serotonin Receptor Antagonism: A benzenesulfonyl derivative was identified as a potent and selective 5-HT6 antagonist.[6]
Structure-Activity Relationships (SAR)
The biological activity of indole-based benzenesulfonamides is highly dependent on the substitution patterns on both the indole and the benzenesulfonyl rings.
-
Substitution on the Indole Ring: The position and nature of substituents on the indole nucleus can significantly impact potency and selectivity. For instance, in a series of carbonic anhydrase inhibitors, 3-substituted indoles showed higher activity compared to 5- or 6-substituted analogs.[2]
-
Substitution on the Benzenesulfonyl Ring: Modifications to the benzenesulfonyl ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding to the target protein.
-
Linker between the Indole and Benzenesulfonamide: In analogs where a linker is present, its length and flexibility are crucial for optimal interaction with the target.
Experimental Workflows for Biological Evaluation
To investigate the , a series of in vitro assays can be employed.
Cytotoxicity Assays
A primary assessment of anticancer activity involves determining the cytotoxicity of the compound against a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 1-(Benzenesulfonyl)-6-methyl-indole (e.g., from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition Assays
To determine if 1-(Benzenesulfonyl)-6-methyl-indole inhibits specific enzymes like carbonic anhydrases, a direct enzyme inhibition assay is necessary.
Protocol: Carbonic Anhydrase Inhibition Assay
-
A stopped-flow spectrophotometer is used to measure the CO2 hydration activity of the target CA isoform.
-
The assay buffer typically contains a pH indicator (e.g., p-nitrophenol).
-
The enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of CO2-saturated water.
-
The initial rate of the reaction is determined by monitoring the change in absorbance of the pH indicator.
-
The IC50 and Ki values are calculated from the dose-response curves.
Data Presentation
The following table summarizes the reported anticancer activities of some N-(1H-Indol-6-ylmethyl)benzenesulfonamide analogs against pancreatic cancer cell lines, which can serve as a benchmark for evaluating 1-(Benzenesulfonyl)-6-methyl-indole.[3]
| Compound Analogs | Pancreatic Cancer Cell Line | IC50 (µM) |
| Analog 1 | PANC-1 | < 5 |
| Analog 2 | MIA PaCa-2 | < 5 |
| Analog 3 | AsPC-1 | < 5 |
| Analog 4 | BxPC-3 | < 5 |
| Analog 5 | HPAF-II | < 5 |
| Analog 6 | PL45 | < 5 |
Visualization of Concepts
Proposed Mechanism of Action: CA IX Inhibition
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.
Conclusion
While direct experimental data on 1-(Benzenesulfonyl)-6-methyl-indole is limited, the extensive research on its close analogs strongly suggests its potential as a biologically active molecule, particularly in the context of cancer therapy. The indole-benzenesulfonamide scaffold has proven to be a versatile platform for the development of inhibitors targeting key cancer-related pathways, including carbonic anhydrase activity, mitochondrial metabolism, and tubulin dynamics. Further investigation into the synthesis and biological evaluation of 1-(Benzenesulfonyl)-6-methyl-indole is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for such research endeavors, outlining key areas of investigation and providing established protocols for its synthesis and biological characterization.
References
-
Nguyen, P. L., Elkamhawy, A., Choi, Y. H., Lee, C. H., Lee, K., & Cho, J. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. International Journal of Molecular Sciences, 23(17), 9903. [Link]
-
Brandenburg, Z. C., Waheed, S. A., Derewonko, C. A., Dunn, C. E., Pfeiffer, E. C., Flusche, A. M. E., Sheaff, R. J., & Lamar, A. A. (2025). Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. ChemMedChem, 20(1), e202400536. [Link]
-
Elkamhawy, A., Woo, J., Nada, H., Angeli, A., Bedair, T. M., Supuran, C. T., & Lee, K. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2540. [Link]
-
Philoppes, J. N., Abdelgawad, M. A., Abourehab, M. A. S., Sebak, M., Darwish, M. A., & Lamie, P. F. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. RSC Advances, 12(54), 35229-35245. [Link]
-
Cuffaro, D., Nuti, E., & Rossello, A. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1906-1922. [Link]
-
Promising anti-proliferative indolic benzenesulfonamides alter mechanisms with sulfonamide nitrogen substituents. (2024). European Journal of Medicinal Chemistry, 279, 116869. [Link]
-
Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. (2022). International Journal of Molecular Sciences, 23(5), 2540. [Link]
-
Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. (2016). Chemico-Biological Interactions, 244, 81-91. [Link]
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. (2024). Archiv der Pharmazie, 357(10), e2400218. [Link]
-
Identification of a potent and selective 5-HT(6) antagonist: one-step synthesis of (E)-3-(benzenesulfonyl)-2- (methylsulfanyl)pyrido[1,2-a]pyrimidin-4-ylidenamine from 2-(benzenesulfonyl)-3,3-bis(methylsulfanyl)acrylonitrile. (2003). Journal of Medicinal Chemistry, 46(23), 4834-4837. [Link]
Sources
- 1. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a potent and selective 5-HT(6) antagonist: one-step synthesis of (E)-3-(benzenesulfonyl)-2- (methylsulfanyl)pyrido[1,2-a]pyrimidin-4-ylidenamine from 2-(benzenesulfonyl)-3,3-bis(methylsulfanyl)acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(Benzenesulfonyl)-6-methyl-indole mechanism of action
An In-depth Technical Guide to the Proposed Mechanisms of Action of 1-(Benzenesulfonyl)-6-methyl-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active compounds.[1][2][3][4] Its fusion with a benzenesulfonyl group, another pharmacologically significant moiety, at the nitrogen atom, gives rise to N-sulfonylated indoles, a class of compounds with diverse and potent biological activities. This guide focuses on a specific member of this class, 1-(Benzenesulfonyl)-6-methyl-indole, and, in the absence of direct mechanistic studies on this exact molecule, extrapolates potential mechanisms of action based on robust evidence from structurally analogous compounds. We will delve into proposed signaling pathways, provide detailed experimental protocols for their investigation, and present a framework for future research into this promising chemical entity.
Introduction: The Pharmacological Potential of the Sulfonylated Indole Scaffold
The indole ring system is a prevalent feature in numerous natural products and synthetic drugs, owing to its ability to interact with a wide array of biological targets.[2][3] The introduction of a benzenesulfonyl group at the N1 position significantly alters the electronic properties of the indole ring, influencing its binding affinity and intrinsic activity at various receptors and enzymes. The methyl group at the C6 position can further modulate lipophilicity and steric interactions, potentially fine-tuning the compound's pharmacological profile.
While the specific biological activities of 1-(Benzenesulfonyl)-6-methyl-indole have not been extensively reported, the broader class of N-sulfonylated indoles has demonstrated a wide spectrum of effects, including anticancer, anti-inflammatory, and neuroprotective activities.[5][6][7] This guide will explore the most plausible mechanisms of action for 1-(Benzenesulfonyl)-6-methyl-indole by drawing parallels with well-characterized analogs.
General Synthesis of N-Sulfonylated Indoles
The synthesis of N-sulfonylated indoles is typically achieved through the reaction of an indole with a sulfonyl chloride in the presence of a base. A general procedure is outlined below:
Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)-6-methyl-indole
-
Materials: 6-methyl-indole, benzenesulfonyl chloride, a suitable base (e.g., sodium hydride, potassium carbonate), and an aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF)).
-
Procedure:
-
Dissolve 6-methyl-indole in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise to the solution at 0 °C and stir for 30 minutes to facilitate the formation of the indolide anion.
-
Slowly add a solution of benzenesulfonyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(Benzenesulfonyl)-6-methyl-indole.
-
A variety of synthetic methods for N-alkylation and N-sulfonylation of indoles have been described in the literature, offering alternative routes and optimizations.[8][9]
Proposed Mechanisms of Action
Based on the biological activities of structurally related compounds, we propose three primary, plausible mechanisms of action for 1-(Benzenesulfonyl)-6-methyl-indole.
Inhibition of Mitochondrial ATP Production in Cancer Cells
Causality: A recent study on N-(1H-Indol-6-ylmethyl)benzenesulfonamide analogs has demonstrated their potential as metabolic inhibitors of mitochondrial ATP production in pancreatic cancer cells.[5] The structural similarity, particularly the presence of the benzenesulfonamide moiety attached to a 6-substituted indole, suggests that 1-(Benzenesulfonyl)-6-methyl-indole may share this mechanism. Targeting cancer cell metabolism is a promising therapeutic strategy, as many tumors exhibit a high dependence on aerobic glycolysis and mitochondrial respiration.
Proposed Signaling Pathway:
Caption: Proposed inhibition of mitochondrial ATP production.
Experimental Protocol: Seahorse XF Analyzer Assay for Mitochondrial Respiration
-
Cell Culture: Plate pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in a Seahorse XF cell culture microplate.
-
Compound Treatment: Treat the cells with varying concentrations of 1-(Benzenesulfonyl)-6-methyl-indole for a predetermined time (e.g., 2 hours).
-
Mitochondrial Stress Test: Perform a mitochondrial stress test using a Seahorse XF Analyzer. This involves the sequential injection of mitochondrial inhibitors:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Measure the Oxygen Consumption Rate (OCR) at baseline and after each injection. A decrease in basal and maximal respiration in treated cells compared to controls would indicate inhibition of mitochondrial function.
Dual Inhibition of COX-2 and 5-LOX Pathways
Causality: Several novel N-methylsulfonyl-indole derivatives have been identified as potent anti-inflammatory agents with a dual inhibitory effect on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[6] These enzymes are key players in the inflammatory cascade, producing prostaglandins and leukotrienes, respectively. Dual inhibition is considered a superior anti-inflammatory strategy with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.
Proposed Signaling Pathway:
Caption: Proposed dual inhibition of COX-2 and 5-LOX pathways.
Experimental Protocol: In Vitro Enzyme Inhibition Assays
-
COX-2 Inhibition Assay (Colorimetric):
-
Use a commercial COX-2 inhibitor screening kit.
-
Incubate purified ovine or human recombinant COX-2 with arachidonic acid as the substrate in the presence and absence of various concentrations of 1-(Benzenesulfonyl)-6-methyl-indole.
-
The assay measures the peroxidase activity of COX-2, which generates a colored product that can be quantified spectrophotometrically.
-
Calculate the IC50 value for COX-2 inhibition.
-
-
5-LOX Inhibition Assay (Fluorometric):
-
Use a commercial 5-LOX inhibitor screening kit.
-
Incubate purified human recombinant 5-LOX with a fluorescent substrate in the presence and absence of the test compound.
-
The activity of 5-LOX is determined by measuring the fluorescence intensity.
-
Calculate the IC50 value for 5-LOX inhibition.
-
Modulation of the Hedgehog Signaling Pathway
Causality: A novel indole derivative bearing a benzylsulfonyl group has been shown to suppress the Hedgehog (Hh) signaling pathway by inhibiting the Smoothened (SMO) receptor.[7] The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. The structural elements of a sulfonyl group attached to a nitrogen-containing heterocycle are present in both the reported inhibitor and 1-(Benzenesulfonyl)-6-methyl-indole, suggesting a potential for Hh pathway modulation.
Proposed Signaling Pathway:
Caption: Proposed inhibition of the Hedgehog signaling pathway.
Experimental Protocol: GLI-Luciferase Reporter Assay
-
Cell Line: Use a cell line stably transfected with a GLI-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells).
-
Pathway Activation: Stimulate the Hedgehog pathway using a SMO agonist (e.g., SAG) or conditioned media from cells overexpressing Sonic Hedgehog (Shh).
-
Compound Treatment: Co-treat the cells with the pathway activator and varying concentrations of 1-(Benzenesulfonyl)-6-methyl-indole.
-
Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: A dose-dependent decrease in luciferase activity in the presence of the compound would indicate inhibition of the Hedgehog pathway at or upstream of GLI transcription factors.
Quantitative Data on Structurally Related Compounds
To provide a benchmark for future studies on 1-(Benzenesulfonyl)-6-methyl-indole, the following table summarizes the reported biological activities of some analogous compounds.
| Compound Class | Target/Activity | IC50 / Potency | Reference |
| N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs | Inhibition of mitochondrial ATP production in pancreatic cancer cells | Several compounds with IC50 < 5 µM | [5] |
| N-methylsulfonyl-indole Derivatives | Dual COX-2/5-LOX Inhibition | High anti-inflammatory activity reported for several derivatives | [6] |
| 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone | Hedgehog Pathway Inhibition (SMO antagonist) | Comparable potency to Vismodegib | [7] |
| Benzenesulfonamide Derivatives | Anticancer (MCF-7 cells) | IC50 values ranging from 12.80 µg/ml to 41 µg/ml | [10] |
| (E)-3-(Benzenesulfonyl)-2-(methylsulfanyl)pyrido[1,2-a]pyrimidin-4-ylidenamine | 5-HT6 Antagonist | Potent and selective | [11] |
Conclusion and Future Directions
While the precise mechanism of action of 1-(Benzenesulfonyl)-6-methyl-indole remains to be elucidated, the existing literature on structurally similar compounds provides a strong foundation for targeted investigation. The proposed mechanisms—inhibition of mitochondrial ATP production, dual inhibition of COX-2 and 5-LOX, and modulation of the Hedgehog signaling pathway—represent promising avenues for future research. The experimental protocols detailed in this guide offer a clear roadmap for validating these hypotheses and uncovering the therapeutic potential of this and related N-sulfonylated indoles. Further studies, including in vivo efficacy models and comprehensive toxicological profiling, will be essential to translate these initial findings into tangible clinical applications.
References
-
Mechanism for I2-mediated C2-sulfonylation of indoles. ResearchGate. Available from: [Link]
-
Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. PubMed. Available from: [Link]
-
How could sulfonylation accelerate coupling between indoles? Reddit. Available from: [Link]
-
Biomedical Importance of Indoles. National Center for Biotechnology Information. Available from: [Link]
-
Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. ACS Publications. Available from: [Link]
-
Biologically important sulfonylated/sulfenylated indoles. ResearchGate. Available from: [Link]
-
Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. National Center for Biotechnology Information. Available from: [Link]
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. Available from: [Link]
-
N-(2-(3-phenylprop-1-yn-1-yl)phenyl)benzenesulfonamide (1a). Royal Society of Chemistry. Available from: [Link]
-
1-methylindole. Organic Syntheses. Available from: [Link]
-
Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity. Bentham Science. Available from: [Link]
-
1-benzylindole. Organic Syntheses. Available from: [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available from: [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available from: [Link]
-
Synthesis of 1-(4-methylphenylsulfonyl)indole-6-acetonitrile. PrepChem. Available from: [Link]
-
Antiinflammatory and immunostimulant activities of six sulphur compounds--four benzenesulphonates, levamisole, and pyritinol hydrochloride--assayed in mouse cell activation studies. PubMed. Available from: [Link]
-
Identification of a potent and selective 5-HT(6) antagonist: one-step synthesis of (E)-3-(benzenesulfonyl)-2-(methylsulfanyl)pyrido[1,2-a]pyrimidin-4-ylidenamine from 2-(benzenesulfonyl). PubMed. Available from: [Link]
-
Synthesis of biologically active 1'-(2-oxo-2H-benzopyran-6-yl)- 5'-hydroxy-2'-methylindole-3'-amido-2"-phenyl-thiazolidene-4"-ones. PubMed. Available from: [Link]
-
5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. Available from: [Link]
-
(PDF) 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. ResearchGate. Available from: [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. longdom.org [longdom.org]
- 11. Identification of a potent and selective 5-HT(6) antagonist: one-step synthesis of (E)-3-(benzenesulfonyl)-2- (methylsulfanyl)pyrido[1,2-a]pyrimidin-4-ylidenamine from 2-(benzenesulfonyl)-3,3-bis(methylsulfanyl)acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Characterization of 1-(Benzenesulfonyl)-6-methyl-indole
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive analysis of the spectral data for the compound 1-(Benzenesulfonyl)-6-methyl-indole. As direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and extensive data from closely related analogues to present a robust, predictive characterization. This approach, rooted in scientific integrity, offers valuable insights for researchers working with this and similar molecular scaffolds.
Introduction: The Significance of 1-(Benzenesulfonyl)-6-methyl-indole
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The addition of a benzenesulfonyl group to the indole nitrogen serves multiple purposes: it can act as a protecting group, modulate the electronic properties of the indole ring, and introduce a vector for further functionalization. The 6-methyl substitution further tunes the molecule's lipophilicity and steric profile. Consequently, understanding the precise structural features of 1-(Benzenesulfonyl)-6-methyl-indole through spectroscopic analysis is paramount for its application in drug discovery and development.
This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for 1-(Benzenesulfonyl)-6-methyl-indole, providing detailed interpretations and the scientific rationale behind them.
Molecular Structure and Synthesis Workflow
A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. Below is a diagram of 1-(Benzenesulfonyl)-6-methyl-indole with atom numbering for NMR assignments.
Caption: Molecular structure of 1-(Benzenesulfonyl)-6-methyl-indole with atom numbering.
The synthesis of this compound can be approached through a standard N-arylsulfonylation of 6-methylindole. The following workflow outlines the general synthetic and characterization process.
Caption: General workflow for the synthesis and spectroscopic characterization of 1-(Benzenesulfonyl)-6-methyl-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR data for 1-(Benzenesulfonyl)-6-methyl-indole are presented below, with detailed assignments based on established chemical shift trends and coupling patterns observed in analogous structures.[2][3][4][5][6][7][8][9]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-(Benzenesulfonyl)-6-methyl-indole in CDCl₃ is expected to show distinct signals for the indole and benzenesulfonyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2 | 6.6 - 6.8 | d | 3.5 - 4.0 | The benzenesulfonyl group is strongly electron-withdrawing, shielding H-2. The coupling is with H-3. |
| H-3 | 7.3 - 7.5 | d | 3.5 - 4.0 | Deshielded relative to H-2 due to proximity to the benzene ring of the indole. Coupled to H-2. |
| H-4 | 7.9 - 8.1 | d | 8.0 - 8.5 | Deshielded due to the anisotropic effect of the sulfonyl group. Coupled to H-5. |
| H-5 | 7.1 - 7.3 | dd | 8.0 - 8.5, 1.0 - 1.5 | Coupled to H-4 and weakly to H-7. |
| H-7 | 7.4 - 7.6 | s | - | Appears as a singlet due to the 6-methyl substitution. |
| 6-CH₃ | 2.4 - 2.6 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |
| H-2', H-6' | 7.8 - 8.0 | m | - | Ortho protons of the benzenesulfonyl group, deshielded by the sulfonyl group. |
| H-3', H-5' | 7.4 - 7.6 | m | - | Meta protons of the benzenesulfonyl group. |
| H-4' | 7.5 - 7.7 | m | - | Para proton of the benzenesulfonyl group. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 108 - 112 | Shielded by the electron-donating nitrogen, but deshielded relative to indole due to the sulfonyl group. |
| C-3 | 122 - 126 | Less shielded than C-2. |
| C-3a | 130 - 134 | Bridgehead carbon. |
| C-4 | 120 - 124 | Aromatic carbon. |
| C-5 | 125 - 129 | Aromatic carbon. |
| C-6 | 135 - 139 | Aromatic carbon bearing the methyl group. |
| C-7 | 115 - 119 | Aromatic carbon. |
| C-7a | 136 - 140 | Bridgehead carbon attached to nitrogen. |
| 6-CH₃ | 20 - 23 | Typical chemical shift for an aromatic methyl group. |
| C-1' | 138 - 142 | Carbon attached to the sulfonyl group. |
| C-2', C-6' | 126 - 130 | Ortho carbons of the benzenesulfonyl group. |
| C-3', C-5' | 128 - 132 | Meta carbons of the benzenesulfonyl group. |
| C-4' | 132 - 136 | Para carbon of the benzenesulfonyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(Benzenesulfonyl)-6-methyl-indole, the molecular formula is C₁₅H₁₃NO₂S, with a monoisotopic mass of approximately 271.07 g/mol .
Predicted Mass Spectrum
| m/z | Predicted Fragment | Rationale |
| 271 | [M]⁺ | Molecular ion peak. |
| 130 | [M - C₆H₅SO₂]⁺ | Loss of the benzenesulfonyl radical, resulting in the 6-methylindole radical cation. This is expected to be a major fragment.[10] |
| 141 | [C₆H₅SO₂]⁺ | Benzenesulfonyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation from the benzenesulfonyl group. |
The fragmentation pattern is anticipated to be dominated by the cleavage of the N-S bond, which is a common fragmentation pathway for N-sulfonylated compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3100 - 3000 | C-H stretch (aromatic) | Characteristic of C-H bonds in the indole and benzene rings. |
| 2950 - 2850 | C-H stretch (aliphatic) | From the methyl group. |
| 1600 - 1450 | C=C stretch (aromatic) | Skeletal vibrations of the aromatic rings. |
| 1370 - 1340 | Asymmetric SO₂ stretch | Strong and characteristic absorption for sulfonyl groups.[2] |
| 1180 - 1150 | Symmetric SO₂ stretch | Strong and characteristic absorption for sulfonyl groups.[2] |
| 760 - 720 | C-H bend (aromatic) | Out-of-plane bending vibrations. |
The most prominent peaks in the IR spectrum are expected to be the strong absorptions from the symmetric and asymmetric stretching of the S=O bonds in the benzenesulfonyl group.[11]
Experimental Protocols
To ensure the reproducibility and validity of the spectral data, standardized experimental protocols are essential.
Synthesis of 1-(Benzenesulfonyl)-6-methyl-indole
This protocol is a generalized procedure based on common methods for N-sulfonylation of indoles.[12]
-
To a solution of 6-methylindole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Sample Preparation for Spectroscopy
-
NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
MS: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
IR: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, MS, and IR spectral data for 1-(Benzenesulfonyl)-6-methyl-indole. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document offers a solid foundation for the identification and characterization of this important molecule. The provided protocols for synthesis and sample preparation further enhance its practical utility for researchers in the field of medicinal chemistry and drug development.
References
- Royal Society of Chemistry. (2023). 20230818 Indole Synthesis SI.
- PubChem. (n.d.). 1-(Phenylsulfonyl)-1H-indole.
- Sigma-Aldrich. (n.d.). 1-(benzenesulfonyl)-6-iodo-2-methyl-indole.
- Sigma-Aldrich. (n.d.). 1-(Phenylsulfonyl)indole 98.
- Arkivoc. (2010). 1,2-Bis(phenylsulfonyl)
- ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ).
- Beilstein Journal of Organic Chemistry. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
- Fluorochem. (n.d.). 1-(BENZENESULFONYL)-6-IODO-2-METHYL-1H-INDOLE.
- NIST. (n.d.). 1H-Indole, 6-methyl-. Retrieved from National Institute of Standards and Technology.
- Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- MDPI. (2014). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)
- Sigma-Aldrich. (n.d.). 1-(benzenesulfonyl)-6-methoxy-1H-indole-2-sulfonyl chloride.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region.
- ChemicalBook. (n.d.). 6-Methylindole(3420-02-8) 1H NMR spectrum.
- PubChem. (n.d.). 1H-Indole, 6-methyl-.
- GEO-LEO e-docs. (n.d.). Supplementary of Molecules.
- Journal of the American Chemical Society. (1973). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles.
- Journal of Basic and Applied Research in Biomedicine. (2016).
- Organic Syntheses. (n.d.). 1-benzylindole.
- Sigma-Aldrich. (n.d.). 6-Methylindole 97.
Sources
- 1. jbarbiomed.com [jbarbiomed.com]
- 2. rsc.org [rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. 6-Methylindole(3420-02-8) 1H NMR [m.chemicalbook.com]
- 8. e-docs.geo-leo.de [e-docs.geo-leo.de]
- 9. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]
- 10. 1H-Indole, 6-methyl- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for Developing Assays for 1-(Benzenesulfonyl)-6-methyl-indole Activity
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Indole-Based Small Molecules
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. Within this diverse chemical family, N-sulfonylated indoles, such as 1-(Benzenesulfonyl)-6-methyl-indole, have garnered significant attention for their potential to modulate key biological pathways implicated in diseases ranging from cancer to neurodegenerative disorders and infectious diseases.
Recent studies have highlighted the activity of indole derivatives as inhibitors of critical cellular processes. For instance, various substituted indole-benzenesulfonamides have been investigated as inhibitors of carbonic anhydrases, the hedgehog signaling pathway, and as modulators of serotonin receptors.[1][2][3] A particularly compelling area of research is the targeting of cellular metabolism and signaling cascades controlled by protein kinases. Several indole derivatives have demonstrated potent inhibitory effects on kinases and metabolic enzymes, presenting opportunities for the development of novel therapeutics.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust biochemical and cell-based assays to characterize the activity of 1-(Benzenesulfonyl)-6-methyl-indole. We will proceed under the well-supported hypothesis that this compound, like similar structures, acts as an inhibitor of a specific protein kinase. The following protocols are designed to be adaptable to various kinase targets and provide a framework for determining potency, selectivity, and mechanism of action.
Understanding the Assay Strategy: A Two-Pronged Approach
To thoroughly characterize the activity of a potential kinase inhibitor, a multi-faceted assay strategy is essential. This approach typically involves both a direct measure of target engagement in a purified system (biochemical assay) and an assessment of its effects in a more physiologically relevant context (cell-based assay).
1. Biochemical Assays: These assays are fundamental for confirming direct inhibition of the target enzyme and for determining key quantitative parameters like the half-maximal inhibitory concentration (IC50). They provide a clean, controlled environment to study the interaction between the compound and the purified kinase.[6][7][8]
2. Cell-Based Assays: These assays are crucial for verifying that the compound can penetrate the cell membrane and engage its target within the complex cellular milieu. They also provide insights into the compound's functional consequences, such as its impact on downstream signaling events or cell viability.[9]
Part 1: Biochemical Kinase Inhibition Assay
This protocol describes a generic, in vitro luminescence-based kinase assay to determine the IC50 value of 1-(Benzenesulfonyl)-6-methyl-indole against a putative kinase target. The principle of this assay is to quantify the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. Inhibition of the kinase results in a higher residual ATP concentration, leading to a stronger luminescent signal.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and a detergent like Tween-20)
-
Adenosine triphosphate (ATP)
-
1-(Benzenesulfonyl)-6-methyl-indole (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo® Max)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-(Benzenesulfonyl)-6-methyl-indole in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a typical 10-point dose-response curve, a 3-fold dilution series starting from 1 mM is recommended.
-
-
Assay Plate Setup:
-
Add 5 µL of kinase buffer to all wells.
-
Add 50 nL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 5 µL of the kinase enzyme solution (pre-diluted in kinase buffer) to all wells except the negative controls (add buffer instead).
-
Mix the plate gently and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP/substrate solution in kinase buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Add 10 µL of the 2X ATP/substrate solution to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized for the specific kinase.
-
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 20 µL of the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
The data should be normalized using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))
-
Signal_Compound: Luminescence from wells with the test compound.
-
Signal_Positive_Control: Luminescence from wells with DMSO (no inhibition).
-
Signal_Negative_Control: Luminescence from wells without kinase (background).
-
-
Generate Dose-Response Curve and Determine IC50:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Example Value |
| Top Plateau | Maximum % inhibition | ~100% |
| Bottom Plateau | Minimum % inhibition | ~0% |
| LogIC50 | Log of the compound concentration that gives 50% inhibition | -6.3 |
| Hill Slope | Steepness of the curve | ~1.0 |
| IC50 | Concentration for 50% inhibition | 500 nM |
Part 2: Cell-Based Assay for Target Engagement and Downstream Signaling
This protocol outlines a method to assess the activity of 1-(Benzenesulfonyl)-6-methyl-indole in a cellular context. We will use a Western blot-based assay to measure the phosphorylation of a downstream substrate of our target kinase. A reduction in the phosphorylation of this substrate upon treatment with the compound indicates successful target engagement and inhibition within the cell.
Experimental Workflow: Cell-Based Target Inhibition Assay
Caption: Workflow for a Western blot-based cell-based target inhibition assay.
Detailed Protocol: Western Blot for Downstream Substrate Phosphorylation
Materials:
-
Cell line expressing the target kinase and its downstream substrate
-
Complete cell culture medium
-
1-(Benzenesulfonyl)-6-methyl-indole
-
DMSO
-
Pathway stimulant (e.g., growth factor, if required)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody specific for the phosphorylated substrate (p-Substrate)
-
Primary antibody for the total substrate (Total-Substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare dilutions of 1-(Benzenesulfonyl)-6-methyl-indole in complete culture medium.
-
Treat the cells with the compound dilutions for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
If the pathway is not basally active, stimulate all wells (except for an unstimulated control) with the appropriate agonist for a short period (e.g., 15 minutes) before lysis.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the p-Substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against the Total-Substrate to serve as a loading control.
-
Data Analysis and Interpretation
-
Densitometry:
-
Quantify the band intensities for both p-Substrate and Total-Substrate using image analysis software (e.g., ImageJ).
-
-
Normalization and EC50 Calculation:
-
Normalize the p-Substrate signal to the Total-Substrate signal for each sample.
-
Calculate the percent inhibition of phosphorylation relative to the stimulated DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC50).
-
| Parameter | Description | Example Value |
| Normalized p-Substrate Signal | Ratio of p-Substrate to Total-Substrate | Varies |
| % Inhibition of Phosphorylation | Reduction in signal compared to control | 0-100% |
| EC50 | Concentration for 50% inhibition in cells | 1.2 µM |
Conclusion and Forward-Looking Statements
The protocols detailed in this application note provide a robust framework for the initial characterization of 1-(Benzenesulfonyl)-6-methyl-indole as a putative kinase inhibitor. Successful execution of these assays will yield crucial data on the compound's potency and cellular activity, which are foundational for any drug discovery program.[6][9] Further studies, such as kinome-wide selectivity profiling and mechanism of action studies (e.g., ATP competition assays), will be essential to fully elucidate the compound's therapeutic potential and guide its development into a lead candidate. The adaptability of these methods allows for their application to a wide range of kinase targets, underscoring their utility in modern drug discovery.
References
- Vertex AI Search. (2026). Indole Assay Kit - Cell Biolabs, Inc.
- Vertex AI Search. (2026). Indole Assay Kit (Colorimetric) (BA0046).
- Vertex AI Search. (2026). Indole Assay Kit, MAK326, 100 Tests, Sigma-Aldrich.
- Darkoh, C., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 81(21), 7468-7474.
- BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research.
- Jang, M., et al. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology, 10, 888887.
- Abcam. (2026). Indole Assay Kit (ab272536).
- Jang, M., et al. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology, 10, 888887.
- Domainex. (2026). Biochemical Assays | Enzymatic & Kinetic Activity.
- Concept Life Sciences. (2026). Biochemical Assays.
- News-Medical. (2023). Investigating the Importance of Assays in Drug Discovery and Development.
- Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(15), 4995.
- Peterson, J. R., et al. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 13(4), 433-441.
- Liu, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.
- Brandeburg, Z. C., et al. (2025). Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. ChemMedChem, 20(1), e202400536.
- Al-Ktaifani, M. M., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(19), 6599.
- Philoppes, J. N., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Future Journal of Pharmaceutical Sciences, 8(1), 60.
- Ali, A. A., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Research & Reviews: A Journal of Drug Design & Discovery, 8(3), 1-10.
- Kim, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218.
- Felix, A. S., et al. (1977). Antiinflammatory and immunostimulant activities of six sulphur compounds--four benzenesulphonates, levamisole, and pyritinol hydrochloride--assayed in mouse cell activation studies. Journal of Immunopharmacology, 1(3), 325-338.
- Wu, Y. J., et al. (2003). Identification of a potent and selective 5-HT(6) antagonist: one-step synthesis of (E)-3-(benzenesulfonyl)-2-(methylsulfanyl)pyrido[1,2-a]pyrimidin-4-ylidenamine from 2-(benzenesulfonyl)-3,3-bis(methylsulfanyl)acrylonitrile. Journal of Medicinal Chemistry, 46(23), 4834-4837.
- Girish, C., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions, 244, 52-62.
- Guda, M. R., et al. (2019). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2019(4), M1086.
Sources
- 1. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a potent and selective 5-HT(6) antagonist: one-step synthesis of (E)-3-(benzenesulfonyl)-2- (methylsulfanyl)pyrido[1,2-a]pyrimidin-4-ylidenamine from 2-(benzenesulfonyl)-3,3-bis(methylsulfanyl)acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 8. Biochemical Assays [conceptlifesciences.com]
- 9. azolifesciences.com [azolifesciences.com]
The Role of 1-(Benzenesulfonyl)-6-methyl-indole (CUR61414) in the Investigation of Hedgehog Signaling Pathways: A Detailed Guide for Researchers
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 1-(Benzenesulfonyl)-6-methyl-indole, also known as CUR61414, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. This document details the compound's mechanism of action, offers quantitative insights into its activity, and presents meticulously crafted protocols for its application in cell-based assays. By elucidating the causality behind experimental choices and providing self-validating systems, this guide aims to empower researchers to effectively utilize this small molecule in their studies of Hedgehog signaling in development and disease.
Introduction to the Hedgehog Signaling Pathway and its Inhibition
The Hedgehog signaling pathway is a critical regulator of embryonic development, tissue patterning, and adult tissue homeostasis.[1] The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the 12-pass transmembrane receptor Patched (PTCH1).[2][3] In the absence of a ligand, PTCH1 represses the activity of the 7-transmembrane protein Smoothened (SMO).[3][4] Upon Shh binding, this inhibition is lifted, allowing SMO to transduce the signal downstream, ultimately leading to the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[4][5] Activated Gli proteins then induce the transcription of Hh target genes, such as GLI1 and PTCH1, which regulate cellular processes like proliferation and differentiation.[6][7]
Aberrant activation of the Hedgehog pathway, often due to mutations in PTCH1 or SMO, is a known driver of several cancers, including basal cell carcinoma (BCC) and medulloblastoma.[2][8] This makes the pathway a compelling target for therapeutic intervention.[9] Small molecule inhibitors targeting key components of the pathway have emerged as valuable tools for both basic research and clinical applications.[2]
1-(Benzenesulfonyl)-6-methyl-indole (CUR61414): A Potent SMO Antagonist
1-(Benzenesulfonyl)-6-methyl-indole, identified as CUR61414 in high-throughput screening, is a potent, cell-permeable small molecule inhibitor of the Hedgehog signaling pathway.[10][11] It functions by directly binding to and antagonizing Smoothened, thereby blocking the downstream signaling cascade.[4][10] A key advantage of CUR61414 is its ability to inhibit Hh signaling even in the presence of inactivating mutations in PTCH1, a common oncogenic driver in BCC.[12]
Mechanism of Action
The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for 1-(Benzenesulfonyl)-6-methyl-indole (CUR61414).
Caption: The Hedgehog signaling pathway and the inhibitory action of CUR61414.
Quantitative Activity Data
The inhibitory potency of 1-(Benzenesulfonyl)-6-methyl-indole (CUR61414) has been characterized in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for determining the effective concentration range for experiments.
| Parameter | Value | Cell Type | Reference |
| IC50 | 100-200 nM | Not specified | [13] |
| Ki for Smo | 44 nM | Not specified | [13] |
| IC50 | 0.2 µM | Murine S12 cells | [11] |
| IC50 | 1.5 µM | Human HEPM cells | [11] |
Note: IC50 values can vary depending on the cell line, serum concentration in the culture medium, and specific assay conditions.[14] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Application Notes: Physicochemical Properties, Stability, and Storage
Proper handling and storage of 1-(Benzenesulfonyl)-6-methyl-indole (CUR61414) are crucial for maintaining its activity and ensuring reproducible experimental results.
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO₂S |
| Appearance | Solid |
| Solubility | DMSO (up to 40 mg/mL), Ethanol (up to 20 mg/mL) |
Storage Recommendations:
-
Solid Compound: Store at -20°C for long-term storage (≥ 2 years) in a dry, dark place.
-
Stock Solutions:
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for utilizing 1-(Benzenesulfonyl)-6-methyl-indole (CUR61414) to study Hedgehog signaling.
Experimental Workflow Overview
The general workflow for screening and characterizing Hedgehog pathway inhibitors like CUR61414 is outlined below.
Caption: General experimental workflow for Hedgehog inhibitor screening.
Protocol 1: Gli-Luciferase Reporter Assay for Hh Pathway Inhibition
This assay provides a quantitative measure of Hh pathway activity by utilizing a luciferase reporter gene under the control of Gli-responsive elements.[16]
Materials:
-
NIH/3T3 cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization) (e.g., BPS Bioscience, Cat. No. 79647).[17][18]
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Opti-MEM I Reduced Serum Medium.
-
1-(Benzenesulfonyl)-6-methyl-indole (CUR61414).
-
Smoothened Agonist (SAG).
-
DMSO (cell culture grade).
-
White, clear-bottom 96-well plates.
-
Dual-Luciferase Reporter Assay System (e.g., Promega).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the Gli-luciferase reporter NIH/3T3 cells into a white, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of complete medium.[17]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound and Agonist Preparation:
-
Prepare a serial dilution of CUR61414 in Opti-MEM. A typical concentration range to test would be from 1 nM to 10 µM.
-
Prepare a solution of SAG in Opti-MEM at a concentration known to robustly activate the Hh pathway in your cell line (e.g., 100 nM).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 50 µL of the CUR61414 dilutions to the appropriate wells. Include a vehicle control (DMSO in Opti-MEM).
-
Add 50 µL of the SAG solution to all wells except for the unstimulated control wells (add 50 µL of Opti-MEM to these).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Follow the manufacturer's instructions for the dual-luciferase assay. This typically involves lysing the cells and sequentially measuring firefly and Renilla luciferase activity in a luminometer.[5]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition for each concentration of CUR61414 relative to the SAG-stimulated control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Hh Target Gene Expression
This protocol measures the mRNA expression levels of the Hh target genes Gli1 and Ptch1 to confirm the inhibitory effect of CUR61414 on the pathway.[7]
Materials:
-
Cell line responsive to Hedgehog signaling (e.g., NIH/3T3 or a cancer cell line with an active Hh pathway).
-
1-(Benzenesulfonyl)-6-methyl-indole (CUR61414).
-
Hedgehog pathway agonist (e.g., Shh ligand or SAG).
-
6-well plates.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
cDNA synthesis kit.
-
qPCR master mix (SYBR Green-based).
-
Primers for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Real-time PCR system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of CUR61414 (and agonist if necessary) for a predetermined time (e.g., 24-48 hours). Include appropriate controls.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using your chosen method, following the manufacturer's protocol.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for your target genes (Gli1, Ptch1) and housekeeping gene, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[7]
-
Include a melt curve analysis at the end of the run to ensure primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Compare the expression levels in CUR61414-treated samples to the vehicle-treated control.
-
Conclusion
1-(Benzenesulfonyl)-6-methyl-indole (CUR61414) is a valuable and potent tool for the specific inhibition of the Hedgehog signaling pathway through its direct antagonism of Smoothened. The detailed protocols and application notes provided in this guide are intended to equip researchers with the necessary knowledge and practical steps to effectively incorporate this compound into their studies. By understanding its mechanism of action and employing robust experimental designs, scientists can further unravel the complexities of Hedgehog signaling in both normal physiology and pathological conditions, paving the way for novel therapeutic strategies.
References
-
Castellone, M. D., Laccetti, P., & Melillo, R. M. (2014). Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma. Journal of Experimental & Clinical Cancer Research, 33(1), 1-10. [Link]
-
Jiang, J., & Hui, C. C. (2008). Hedgehog signaling in development and cancer. Developmental cell, 15(6), 801-812. [Link]
-
Pak, E., & Segal, R. A. (2016). Targeting the Sonic Hedgehog signaling pathway: review of Smoothened and GLI inhibitors. Current opinion in oncology, 28(1), 66. [Link]
-
Bio-protocol. Reporter assay. [Link]
-
BPS Bioscience. Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). [Link]
-
Williams, J. A., Guha, N., Sto-Reno, S., & Aszterbaum, M. (2003). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. Proceedings of the National Academy of Sciences, 100(8), 4616-4621. [Link]
-
ResearchGate. A schematic diagram for the hedgehog (HH) signaling pathway. [Link]
-
Amakye, D., Jagani, Z., & Dorsch, M. (2013). Unraveling the therapeutic potential of the Hedgehog pathway in cancer. Nature medicine, 19(11), 1410-1422. [Link]
-
BPS Bioscience. Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). [Link]
-
Peukert, S., & Miller, T. A. (2011). Targeting superficial or nodular basal cell carcinoma with topically formulated small molecule inhibitor of smoothened. Journal of investigative dermatology, 131(7), 1533-1535. [Link]
-
ResearchGate. The diagrammatic representation of human hedgehog signaling pathway. [Link]
-
Assay Genie. Dual Luciferase Reporter Assay Protocol. [Link]
-
ResearchGate. The schematic diagram of hedgehog signaling pathway. (A) Without Hh... [Link]
-
Stanford University. Approval of the first Hedgehog pathway inhibitor for Invasive Basal cell carcinomas. [Link]
-
Wikipedia. Hedgehog signaling pathway. [Link]
-
ResearchGate. The expression of Gli1, Ptch1, SHH and SMO was analyzed by RT-qPCR in 4... [Link]
-
Parial, R., et al. (2022). Increased expression of PTCH1 and GLI1 in Bangladeshi TNBC Patients after Treatment with Doxorubicin and Cyclophosphamide Suggests a Favorable Response to Chemotherapy. Asian Pacific Journal of Cancer Prevention, 23(3), 949-957. [Link]
-
Xu, J., et al. (2010). Regulation of sonic hedgehog-GLI1 downstream target genes PTCH1, Cyclin D2, Plakoglobin, PAX6 and NKX2.2 and their epigenetic status in medulloblastoma and astrocytoma. International journal of oncology, 37(5), 1159-1167. [Link]
-
Wolfe, K. L., & Liu, R. H. (2008). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. Journal of agricultural and food chemistry, 56(10), 3543-3549. [Link]
-
ResearchGate. A schematic diagram showing inhibition of Hedgehog (Hh) signaling by vismodegib. Notes. [Link]
-
Parial, R., et al. (2025). Increased expression of PTCH1 and GLI1 in Bangladeshi TNBC Patients after Treatment with Doxorubicin and Cyclophosphamide Suggests a Favorable Response to Chemotherapy. Asian Pacific Journal of Cancer Prevention, 26(3), 949-957. [Link]
-
Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature methods, 13(6), 521-527. [Link]
-
ResearchGate. Ptch1 and Gli regulate Shh signalling dynamics via multiple mechanisms. [Link]
-
ResearchGate. Inhibitor potency correlates with Z-score (A) The table displays the... [Link]
-
Zhang, Y., et al. (2023). Cutoff value of IC 50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. iScience, 26(7), 107116. [Link]
-
DelveInsight. Hedgehog Pathway Inhibitors Pipeline Insight | Hedgehog Pathway Inhibitors Clinical Trials Analysis, Drugs Ana. [Link]
-
Lacouture, M. E., et al. (2015). Characterization and management of hedgehog pathway inhibitor-related adverse events in patients with advanced basal cell carcinoma. The oncologist, 20(11), 1298. [Link]
-
Lear, J. T., Dummer, R., & Guminski, A. (2021). Using drug scheduling to manage adverse events associated with hedgehog pathway inhibitors for basal cell carcinoma. Oncotarget, 12(26), 2634. [Link]
-
ResearchGate. The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?. [Link]
-
ResearchGate. Flowchart showing the virtual screening workflow for identification of hit molecules. [Link]
-
Li, Y., et al. (2023). Optimization of adaptation parameters from adhesion cell culture in serum-containing media to suspension in chemically defined media by superlative box design. Bioprocess and biosystems engineering, 46(11), 1679-1690. [Link]
-
ResearchGate. Solubility of drug in DMSO?. [Link]
-
ResearchGate. How to solubilize highly polar compound having solubility only in DMSO?. [Link]
-
ResearchGate. DMSO wont dilute my pure compound. How to solve this?. [Link]
-
He, H., et al. (2012). Targeting the Sonic hedgehog pathway in keratocystic odontogenic tumor. Journal of Biological Chemistry, 287(32), 27145-27153. [Link]
-
Li, Y., et al. (2019). The effects of hedgehog signaling pathway on the proliferation and apoptosis of melanoma cells. BioMed research international, 2019. [Link]
-
Wang, Y., et al. (2015). Effects of inhibition of hedgehog signaling on cell growth and migration of uveal melanoma cells. Molecular vision, 21, 1038. [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Increased expression of PTCH1 and GLI1 in Bangladeshi TNBC Patients after Treatment with Doxorubicin and Cyclophosphamide Suggests a Favorable Response to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using drug scheduling to manage adverse events associated with hedgehog pathway inhibitors for basal cell carcinoma | Oncotarget [oncotarget.com]
- 9. Approval of the first Hedgehog pathway inhibitor for Invasive Basal cell carcinomas | Dermatology | Stanford Medicine [med.stanford.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
techniques for crystallizing 1-(Benzenesulfonyl)-6-methyl-indole
An Application Guide to the Crystallization of 1-(Benzenesulfonyl)-6-methyl-indole
Abstract: The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing. Crystallization is the primary method for achieving high purity for solid organic compounds. This document provides a detailed guide with experimental protocols for the crystallization of 1-(Benzenesulfonyl)-6-methyl-indole, a heterocyclic compound representative of scaffolds used in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols grounded in the fundamental principles of crystallization science.
Introduction: The Importance of Crystalline Purity
1-(Benzenesulfonyl)-6-methyl-indole is a synthetic intermediate whose structural motifs are common in biologically active molecules. The benzenesulfonyl group is often used to modify the electronic and pharmacokinetic properties of an indole core. For any downstream application, be it in biological screening or as a precursor in a multi-step synthesis, the purity of this starting material is paramount. Crystallization is a powerful and economical technique for purification, relying on the differential solubility of a compound and its impurities in a given solvent system.[1][] A well-designed crystallization process not only removes impurities but also allows for control over the resulting crystal form (polymorphism), which can impact stability, solubility, and bioavailability.
This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, providing the user with the foundational knowledge to adapt and troubleshoot the crystallization process for this specific molecule and other related sulfonylated indoles.
Foundational Principles: The Science of Crystal Formation
Successful crystallization is an exercise in controlling thermodynamics and kinetics. The process is governed by the principle that most solid compounds are more soluble in hotter solvents than in colder ones.[][3] The entire procedure is a carefully orchestrated journey from a dissolved state to a highly ordered solid state.
-
Solubility and Saturation: The first step is to identify a solvent in which the target compound, 1-(Benzenesulfonyl)-6-methyl-indole, exhibits high solubility at an elevated temperature and low solubility at a lower temperature.[1] Dissolving the impure solid in a minimum amount of near-boiling solvent creates a saturated or near-saturated solution.
-
Supersaturation: As this hot, saturated solution is allowed to cool, the solubility of the compound decreases. The solution becomes supersaturated, a thermodynamically unstable state that is the driving force for crystallization.[1]
-
Nucleation and Crystal Growth: In the supersaturated state, molecules begin to aggregate, forming small, ordered nuclei. These nuclei then serve as templates for further deposition of the solute from the solution, leading to the growth of larger crystals. The rate of cooling is a critical parameter; slow cooling generally favors the formation of larger, purer crystals because it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities which remain in the solution.[4]
Molecular Characteristics and Solvent Selection Rationale
The structure of 1-(Benzenesulfonyl)-6-methyl-indole—comprising a relatively non-polar 6-methylindole core and a polar benzenesulfonyl group—dictates its solubility. The molecule has both aromatic and polar functionalities, suggesting it will be soluble in a range of solvents. The key is to find a solvent or solvent system that provides a steep solubility curve with respect to temperature.
Based on its structure, which is similar to other reported sulfonylated indoles, we can predict its solubility behavior.[5][6][7]
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): The sulfonyl group's oxygen atoms can act as hydrogen bond acceptors, suggesting potential solubility in alcohols. These are often excellent choices for crystallization.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can dissolve the compound by interacting with the polar sulfonyl group without the complexities of hydrogen bonding.
-
Non-polar Aromatic Solvents (e.g., Toluene): The multiple aromatic rings in the molecule suggest that π-π stacking interactions could lead to solubility in aromatic solvents.[6]
-
Non-polar Aliphatic Solvents (e.g., Heptane, Hexane): These are likely to be poor solvents and are better suited as anti-solvents.
The following workflow provides a systematic approach to selecting the optimal crystallization technique.
Caption: Logic for selecting a crystallization technique.
Protocol 1: Systematic Solvent Screening
Objective: To identify an optimal solvent or solvent system for the crystallization of 1-(Benzenesulfonyl)-6-methyl-indole.
Materials:
-
Crude 1-(Benzenesulfonyl)-6-methyl-indole
-
Test tubes (13x100 mm)
-
Hot plate/stirrer or heating mantle
-
Vortex mixer
-
Ice-water bath
-
Panel of solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Acetonitrile, Water, Heptane)
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
Room Temperature Test: To each tube, add a different solvent dropwise (e.g., 0.5 mL at a time), vortexing after each addition. Observe the solubility at room temperature. An ideal solvent will NOT dissolve the compound well at this stage. Set aside any solvents that readily dissolve the compound.
-
Hot Solubility Test: For the solvents that showed poor room temperature solubility, gently heat the test tubes in a water bath on a hot plate. Continue to add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely near its boiling point.
-
Cooling Test: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. A successful test will show the formation of crystals.
-
Ice Bath Test: After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation. An ideal solvent will result in a large crop of crystals.
-
Evaluation: Evaluate the solvents based on the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound sparingly at room temperature but completely when hot, and yields a large amount of crystalline solid upon cooling.
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Notes |
| Ethanol | ||||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Acetone | ||||
| Heptane | ||||
| Caption: Example data table for solvent screening results. |
Protocol 2: Single-Solvent Cooling Crystallization
Objective: To purify 1-(Benzenesulfonyl)-6-methyl-indole using a predetermined optimal single solvent.
Caption: Workflow for single-solvent cooling crystallization.
Procedure:
-
Dissolution: Place the crude 1-(Benzenesulfonyl)-6-methyl-indole in an appropriately sized Erlenmeyer flask. Add a boiling chip. Place the flask on a hot plate and add the chosen solvent in small portions while heating. Swirl the flask after each addition. Continue adding the solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for achieving a high recovery yield, as any excess solvent will retain some product in solution even after cooling.[1]
-
Decoloration (Optional): If the solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal adsorbs colored impurities.[1]
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and without disturbance to room temperature. Causality: Slow, undisturbed cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. Causality: Using ice-cold solvent for washing minimizes the redissolving of the desired product.[1]
-
Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.
Protocol 3: Anti-Solvent Crystallization
Objective: To purify the compound when no single ideal solvent is found. This method uses a "good" solvent to dissolve the compound and a "poor" solvent (anti-solvent) in which the compound is insoluble to induce precipitation.
Caption: Workflow for anti-solvent crystallization.
Procedure:
-
Dissolution: Dissolve the crude 1-(Benzenesulfonyl)-6-methyl-indole in the minimum amount of a "good" solvent (identified during screening) at room temperature or with gentle warming.
-
Anti-Solvent Addition: Slowly add a miscible "poor" anti-solvent (in which the compound is insoluble) dropwise while stirring or swirling. Continue addition until the solution becomes persistently cloudy or turbid. This indicates the point of supersaturation.
-
Clarification: Gently heat the solution until it becomes clear again. This ensures that crystallization begins from a homogeneous, saturated state.
-
Crystallization and Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, to induce crystallization.
-
Collection and Drying: Collect, wash (using a mixture of the good/poor solvents or just the poor solvent), and dry the crystals as described in Protocol 2 (Steps 6-8).
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| No Crystals Form | The solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated.[1] | To address undersaturation, boil off some solvent and allow it to cool again. For supersaturation, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound. |
| Low Recovery | Too much solvent was used for dissolution or washing; the temperature difference between hot and cold was not large enough. | Ensure the minimum amount of solvent is used. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use only ice-cold solvent for rinsing. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal to adsorb the colored impurities before the cooling step (see Protocol 2, Step 2). |
Conclusion
The successful crystallization of 1-(Benzenesulfonyl)-6-methyl-indole is readily achievable through a systematic and principled approach. By first conducting a thorough solvent screen, researchers can identify the optimal conditions for purification via either single-solvent cooling or anti-solvent methods. Understanding the causality behind each step—from using minimal hot solvent to ensuring slow, undisturbed cooling—empowers the scientist to not only follow a protocol but to intelligently adapt it, troubleshoot issues, and consistently obtain material of high purity suitable for the rigorous demands of research and drug development.
References
- Recrystallization. (n.d.). University of California, Los Angeles - Chemistry and Biochemistry.
-
Umadevi, D., et al. (2016). Crystal structures of 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)- and 1-benzenesulfonyl-2-methyl-3-(thiophene-2-carbonyl)-1H-indoles. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 353–358. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester - Department of Chemistry. [Link]
-
de Oliveira, B. A., et al. (2019). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molbank, 2019(4), M1090. [Link]
-
Wang, L., et al. (2017). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Organic Letters, 19(18), 4742–4745. (Supporting Information provides examples of purification of related compounds). [Link]
-
LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]
-
Cabezas, N., & Arias, L. (2020). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 5(11), x201215. [Link]
-
Gross, D. A., & Reibenspies, J. H. (1992). 1-Benzenesulfonyl-3-methyl-2-oxo-2,3-dihydroindol-3-yl acetate. Acta Crystallographica Section C: Crystal Structure Communications, 48(9), 1718-1720. [Link]
-
PubChem. (n.d.). 1-Methylindole. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. (n.d.). 1-methyl indole. [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]
-
Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, Coll. Vol. 5, p.769; Vol. 40, p.68. [Link]
-
Heaney, H., & Ley, S. V. (1988). 1-Benzylindole. Organic Syntheses, Coll. Vol. 6, p.104; Vol. 54, p.58. [Link]
-
Zhang, Z., et al. (2023). Supporting Information for Indole Synthesis. Royal Society of Chemistry. [Link]
-
Wang, J., et al. (2012). Crystallization purification of indole. Coke and Gas, 41(1), 35-37. [Link]
-
Wikipedia. (n.d.). 1-Methylindole. [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Crystal structures of 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole and 1-benzenesulfonyl-2-methyl-3-[(thiophen-2-yl)carbonyl]-2,3-dihydro-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 1-(Benzenesulfonyl)-6-methyl-indole and Related Novel Inhibitors
Introduction
1-(Benzenesulfonyl)-6-methyl-indole represents a specific chemical scaffold with potential applications in drug discovery and chemical biology. As with any novel small molecule inhibitor, understanding and mitigating its off-target effects is paramount to generating reproducible and reliable experimental data. Off-target interactions, where a compound binds to proteins other than its intended target, can lead to unexpected phenotypes, cellular toxicity, and misinterpretation of results.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to proactively identify, validate, and minimize the off-target effects of 1-(Benzenesulfonyl)-6-methyl-indole and other investigational compounds. Our approach is rooted in a systematic, multi-pronged strategy that combines computational prediction with rigorous experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a new compound like 1-(Benzenesulfonyl)-6-methyl-indole?
Q2: What are the initial indicators that my inhibitor might have significant off-target effects?
A2: Several observations can suggest the presence of off-target effects:
-
Inconsistent Phenotypes: The observed cellular phenotype does not align with the known biological function of the intended target.
-
High Cytotoxicity: Significant cell death occurs at concentrations close to or necessary for on-target activity.[1]
-
Discrepancy with Genetic Validation: The phenotype observed with the inhibitor is different from the phenotype seen when the target protein is knocked down or knocked out using genetic methods like CRISPR/Cas9 or shRNA.
-
Effects at High Concentrations: The biological effect is only observed at high concentrations of the inhibitor, where the likelihood of engaging lower-affinity off-targets increases.[1][3]
Q3: How can I proactively minimize off-target effects in my experiments?
A3: A proactive approach is crucial:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of the inhibitor that produces the desired on-target effect.
-
Employ a Structurally Unrelated Inhibitor: If possible, use a second, structurally different inhibitor for the same target to confirm that the observed phenotype is consistent.
-
Validate Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target in a cellular context.[4][5][6]
-
Incorporate Control Compounds: Always include a negative control (e.g., vehicle-only) and, if available, a structurally similar but inactive analog of your inhibitor.
Q4: What is the difference between a scrambled shRNA and a non-targeting shRNA control?
A4: Both are used as negative controls in RNA interference experiments. A scrambled shRNA has a sequence that is a randomized version of the targeting shRNA, ensuring it doesn't target the intended gene.[7][8] A non-targeting shRNA is designed to not have any known targets within the genome of the species being studied.[9] While both are used to control for the general effects of shRNA expression, it's important to verify that the chosen control does not induce its own off-target effects.[7][9]
Troubleshooting Guide: A Systematic Approach to Investigating Off-Target Effects
This guide provides a logical workflow for researchers who suspect that 1-(Benzenesulfonyl)-6-methyl-indole or a similar inhibitor is causing off-target effects.
Diagram 1: Troubleshooting Workflow for Off-Target Effects
Caption: Ligand binding stabilizes the target protein against heat denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with either the vehicle control or varying concentrations of 1-(Benzenesulfonyl)-6-methyl-indole for a sufficient time to allow cell penetration and target binding (e.g., 1 hour at 37°C). [4]2. Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. [4][10]3. Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer. [4]4. Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. [4]5. Analysis by Western Blot: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting using a specific antibody. [10]6. Data Interpretation: A positive result is a "shift" in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control, indicating that the compound has bound to and stabilized the target protein.
Data Presentation:
| Temperature (°C) | Vehicle Control (Soluble Target) | 10 µM Inhibitor (Soluble Target) |
| 40 | 100% | 100% |
| 45 | 95% | 98% |
| 50 | 70% | 90% |
| 55 | 30% | 75% |
| 60 | 5% | 40% |
| 65 | <1% | 10% |
Protocol 3: Genetic Validation using shRNA
Objective: To confirm that the phenotype observed with 1-(Benzenesulfonyl)-6-methyl-indole is a direct result of inhibiting the intended target.
Methodology:
-
shRNA Selection and Vector Preparation: Select at least two different shRNA sequences targeting your gene of interest. [11]Also, prepare control vectors, including a non-targeting or scrambled shRNA control and an empty vector control. [11][12]2. Lentiviral Production and Transduction: Package the shRNA constructs into lentiviral particles and transduce your target cells.
-
Selection and Knockdown Confirmation: Select the transduced cells (e.g., with puromycin) and confirm the knockdown of the target protein via qPCR or Western blot.
-
Phenotypic Analysis: Perform the same phenotypic assay on the knockdown cells that you used to characterize your inhibitor.
-
Data Interpretation: If the phenotype of the target knockdown cells matches the phenotype observed with the inhibitor treatment, it provides strong evidence that the inhibitor's effect is on-target.
Diagram 3: Workflow for Genetic Validation of On-Target Effects
Caption: Comparing pharmacological and genetic approaches to validate on-target effects.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- Kinome Profiling Service. MtoZ Biolabs.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Kinase Panel Profiling. Pharmaron CRO Services.
- Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
- KinomeView Profiling. Cell Signaling Technology.
- High-Throughput Cellular Thermal Shift Assay (CETSA)
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Tre
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Benchchem.
- Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. PMC.
- How can off-target effects of drugs be minimised?
- Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. PMC.
- shRNA Control Vectors - Scramble and Positive Controls. OriGene Technologies Inc.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC.
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
- Scrambled siRNA. Reddit.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Can I use a luciferase shRNA or any scrambled shRNA as a negative control for shRNA targeting my gene of interest?
- Non-targeting control for MISSION® shRNA library silences SNRPD3 leading to cell de
- off-target effects. YouTube.
- Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. PMC.
- Antiinflammatory and immunostimulant activities of six sulphur compounds--four benzenesulphonates, levamisole, and pyritinol hydrochloride--assayed in mouse cell activ
- Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)
- A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed.
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI.
- off-target effects of drugs. YouTube.
- Identification of a potent and selective 5-HT(6) antagonist: one-step synthesis of (E)-3-(benzenesulfonyl)-2- (methylsulfanyl)
- Benzenesulfonamide indole inhibitors of cytosolic phospholipase A2alpha: optimization of in vitro potency and rat pharmacokinetics for oral efficacy. PubMed.
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[4][13][14]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Non-targeting control for MISSION® shRNA library silences SNRPD3 leading to cell death or permanent growth arrest | bioRxiv [biorxiv.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. pharmaron.com [pharmaron.com]
Validation & Comparative
comparing the synthetic efficiency of different routes to 1-(Benzenesulfonyl)-6-methyl-indole
A Comparative Guide to the Synthetic Efficiency of Routes to 1-(Benzenesulfonyl)-6-methyl-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzenesulfonyl)-6-methyl-indole is a valuable scaffold in medicinal chemistry and materials science. Its synthesis is a critical step in the development of various therapeutic agents and functional materials.[1][2] This guide provides an in-depth comparison of different synthetic routes to this target molecule, offering insights into the efficiency, scalability, and practicality of each approach. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and provide a comprehensive analysis of their relative merits.
Route 1: Direct N-Sulfonylation of 6-methyl-indole
This is the most straightforward and atom-economical approach, proceeding in a single step from commercially available starting materials.
Reaction Principle
The reaction involves the deprotonation of the indole nitrogen of 6-methyl-indole by a strong base, followed by nucleophilic attack on the sulfur atom of benzenesulfonyl chloride. The choice of base and solvent is crucial to ensure high yields and minimize side reactions.
Workflow Diagram
Caption: Direct N-Sulfonylation Workflow
Experimental Protocol
-
To a stirred solution of 6-methyl-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Let the reaction proceed at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety Considerations
-
Sodium Hydride (NaH): A highly flammable and reactive solid. It reacts violently with water to produce flammable hydrogen gas and corrosive sodium hydroxide.[3][4][5][6] Handle with extreme caution in a moisture-free environment, under an inert atmosphere. NaH can cause severe skin and eye burns.[3][5] Mineral oil dispersions are safer to handle.[5] In case of fire, use a Class D dry chemical extinguisher, sand, or dry limestone; never use water or carbon dioxide .[3][5]
-
Benzenesulfonyl Chloride: A corrosive chemical that can cause severe skin and eye burns.[7][8][9] It is harmful if swallowed or inhaled and can cause respiratory tract irritation.[8][9][10] It is also water-reactive.[7] Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]
Route 2: Fischer Indole Synthesis followed by N-Sulfonylation
A classic and versatile method for indole synthesis, this route involves two distinct synthetic steps.[11][12][13][14]
Reaction Principle
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.[11][12] For the synthesis of 6-methyl-indole, 4-methylphenylhydrazine is the appropriate starting material. The resulting 6-methyl-indole is then N-sulfonylated as described in Route 1.
Workflow Diagram
Caption: Fischer Indole Synthesis and N-Sulfonylation Workflow
Experimental Protocol
Step 1: Synthesis of 6-methyl-indole
-
Combine 4-methylphenylhydrazine hydrochloride (1.0 eq) and a suitable ketone or aldehyde (e.g., pyruvic acid, 1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) and heat the mixture to reflux for several hours.[11][12]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a base.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude 6-methyl-indole by column chromatography or recrystallization.
Step 2: N-Sulfonylation of 6-methyl-indole
Follow the protocol described in Route 1.
Route 3: Palladium-Catalyzed Cross-Coupling followed by N-Sulfonylation
Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, offer an alternative approach to construct the indole core.[15][16][17][18]
Reaction Principle
This route could involve the palladium-catalyzed coupling of a suitable aniline derivative with an alkyne, followed by cyclization to form the indole ring. For instance, the reaction of 2-bromo-4-methylaniline with an appropriate alkyne followed by an intramolecular cyclization. A more direct Buchwald-Hartwig approach could involve the coupling of 2-halo-4-methylaniline with an amine followed by further transformations.[16] Once the 6-methyl-indole is formed, it undergoes N-sulfonylation.
Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]
- 6. Sodium hydride - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Validating the Therapeutic Potential of 1-(Benzenesulfonyl)-6-methyl-indole in Disease Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of the novel compound, 1-(Benzenesulfonyl)-6-methyl-indole. Given the chemical structure, which incorporates both an indole nucleus and a benzenesulfonamide moiety, this compound is hypothesized to exhibit anticancer properties through one of two likely mechanisms: inhibition of the Hedgehog signaling pathway or disruption of cancer cell metabolism.
This document outlines a dual-pathway validation strategy, providing detailed experimental protocols, comparative analyses against established therapies, and the scientific rationale behind each step. Our approach is designed to be a self-validating system, ensuring robust and reproducible data.
Part 1: Hypothesis 1 - Inhibition of the Hedgehog Signaling Pathway in Medulloblastoma
The aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in several cancers, including medulloblastoma.[1] The structural similarity of 1-(Benzenesulfonyl)-6-methyl-indole to known Smoothened (SMO) inhibitors suggests it may act on this pathway.
Scientific Rationale
In a quiescent state, the Patched (PTCH1) receptor inhibits the G protein-coupled receptor, Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[2][3] Our primary hypothesis is that 1-(Benzenesulfonyl)-6-methyl-indole binds to and inhibits SMO, thereby blocking downstream signaling.
Comparative Compounds
-
Vismodegib (GDC-0449): An FDA-approved SMO inhibitor, serving as the positive control and primary benchmark.[4][5]
-
Vehicle Control (e.g., DMSO): To control for the effects of the solvent used to dissolve the test compounds.
Experimental Workflow: Hedgehog Pathway Inhibition
Caption: Experimental workflow for validating Hedgehog pathway inhibition.
Detailed Experimental Protocols
1. GLI-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of GLI proteins.[6][7]
-
Cell Line: NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter (e.g., Shh-LIGHT2 cells).[8]
-
Protocol:
-
Seed 25,000 cells per well in a 96-well white, clear-bottom plate.
-
After 24 hours, replace the medium with low-serum medium.
-
Treat cells with a range of concentrations of 1-(Benzenesulfonyl)-6-methyl-indole, Vismodegib, or vehicle.
-
Stimulate the Hedgehog pathway with a recombinant Shh ligand (e.g., 100 ng/mL).
-
Incubate for 24-48 hours.
-
Measure luciferase activity using a commercial kit (e.g., Promega Dual-Luciferase® Reporter Assay System) and a luminometer.
-
-
Data Analysis: Normalize firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase). Compare the dose-response curves and IC50 values.
2. Quantitative PCR (qPCR) for Hedgehog Target Genes
This assay confirms the inhibition of downstream target gene expression.[9][10]
-
Cell Line: Hedgehog-dependent medulloblastoma cell line (e.g., Daoy).
-
Protocol:
-
Treat cells with the test compound, Vismodegib, or vehicle at their respective IC50 concentrations determined from the luciferase assay.
-
After 24 hours, isolate total RNA using a commercial kit.
-
Synthesize cDNA.
-
Perform qPCR using primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
| Target Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Human GLI1 | GGTTCCTCACCATCACTTCCA | CAGCTGAAGGTTCTTGGTGCA |
| Human PTCH1 | GCTACGACTATGCAGAGGAAGGA | CGTACTCGGAAGTAGAAGTCGGT |
| Human GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Table 1: Example qPCR primers for Hedgehog target gene analysis.
Expected Data and Comparison
| Compound | GLI-Luciferase IC50 (nM) | GLI1 Expression (Fold Change) | PTCH1 Expression (Fold Change) |
| 1-(Benzenesulfonyl)-6-methyl-indole | Experimental Value | Experimental Value | Experimental Value |
| Vismodegib | ~3 nM[5] | Significant Decrease | Significant Decrease |
| Vehicle | No Inhibition | No Change | No Change |
Table 2: Template for summarizing in vitro data for Hedgehog pathway inhibition.
Part 2: Hypothesis 2 - Metabolic Inhibition in Pancreatic Cancer
Indole-sulfonamide derivatives have been shown to induce cytotoxicity in pancreatic cancer cells by inhibiting mitochondrial ATP production.[3][6] This suggests a potential therapeutic strategy targeting the metabolic vulnerabilities of these highly aggressive tumors.
Scientific Rationale
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense stroma and a hypoxic microenvironment, leading to altered cellular metabolism. Many pancreatic cancer cells exhibit a reliance on both glycolysis and oxidative phosphorylation for energy production and biosynthesis.[11] Targeting mitochondrial function, specifically ATP synthesis, can be an effective way to induce cancer cell death.
Comparative Compounds
-
Gemcitabine: A nucleoside analog that is a standard-of-care chemotherapeutic for pancreatic cancer.[3][4]
-
Vehicle Control (e.g., DMSO): To control for the effects of the solvent.
Experimental Workflow: Metabolic Inhibition
Caption: Experimental workflow for validating metabolic inhibition.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[12]
-
Cell Lines: Human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2).
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
After 24 hours, treat with a range of concentrations of 1-(Benzenesulfonyl)-6-methyl-indole, Gemcitabine, or vehicle.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
2. Apoptosis Assays
These assays determine if the observed cytotoxicity is due to programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: [1][8]
-
Treat cells with the compounds at their IC50 concentrations for 24-48 hours.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate for 15 minutes in the dark.
-
Analyze by flow cytometry.
-
-
Caspase-Glo® 3/7 Assay: [13][14]
-
Plate cells in a 96-well white-walled plate.
-
Treat with compounds for 24 hours.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1-2 hours at room temperature.
-
Measure luminescence.
-
3. Mitochondrial Function Assays
These assays directly measure the impact of the compound on cellular metabolism.
-
Seahorse XF Cell Mito Stress Test: [11][15]
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat with the compound for a predetermined time.
-
Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time following sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
-
ATP Production Assay: [16]
-
Treat cells with the compound for various time points.
-
Lyse the cells to release ATP.
-
Use a luciferase-based kit to measure the amount of ATP present.
-
Measure luminescence.
-
Expected Data and Comparison
| Compound | Cell Viability IC50 (µM) | Apoptotic Cells (%) | Basal OCR (% of Control) | ATP Production (% of Control) |
| 1-(Benzenesulfonyl)-6-methyl-indole | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Gemcitabine | Varies (cell line dependent) | Significant Increase | Variable | Variable |
| Vehicle | No Effect | Baseline | 100% | 100% |
Table 3: Template for summarizing in vitro data for metabolic inhibition.
Conclusion
This guide provides a robust, two-pronged approach to validating the therapeutic potential of 1-(Benzenesulfonyl)-6-methyl-indole. By systematically evaluating its efficacy as both a Hedgehog pathway inhibitor and a metabolic inhibitor, researchers can generate a comprehensive data package. The inclusion of standard-of-care comparators at each stage is crucial for contextualizing the compound's potency and potential clinical utility. Positive results from these in vitro and subsequent in vivo studies would provide a strong foundation for advancing this promising compound into further preclinical and clinical development.
References
-
Pandolfi, S., & Stecca, B. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology, 1322, 71–79. [Link]
-
Von Hoff, D. D., et al. (2012). Vismodegib. Clinical Cancer Research, 18(12), 3162-3168. [Link]
- Gupta, S., et al. (2013). Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma. Indian Journal of Dermatology, Venereology and Leprology, 79(3), 403.
-
BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved February 15, 2026, from [Link]
-
Robarge, K. D., et al. (2012). Hedgehog signaling, vismodegib action, and acquired resistance. Clinical Cancer Research, 18(12), 3162-3168. [Link]
-
Gajjar, A., et al. (2013). Targeted treatment for sonic hedgehog-dependent medulloblastoma. Pediatric Blood & Cancer, 60(10), 1585-1591. [Link]
-
News-Medical.Net. (2022, October 11). Sonic Hedgehog Medulloblastoma Treatment. Retrieved February 15, 2026, from [Link]
-
Stanford Medicine. (2015, March 9). Skin tumors develop specific mutations to resist drug, researchers say. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Vismodegib. PubChem. Retrieved February 15, 2026, from [Link]
-
Mynarek, M., et al. (2021). Medulloblastoma: Current Standard of Care and Future Treatment Opportunities. Cancers, 13(21), 5304. [Link]
-
ResearchGate. (2026, February 3). Sonic Hedgehog Pathway Modulation in Medulloblastoma: Focus on Vismodegib (GDC‐0449). Retrieved February 15, 2026, from [Link]
-
Ji, Z., et al. (2012). GLI1/GLI2 functional interplay is required to control Hedgehog/GLI targets gene expression. Biochemical Journal, 448(1), 123-133. [Link]
-
Alam, M. M., et al. (2025). Increased expression of PTCH1 and GLI1 in Bangladeshi TNBC Patients after Treatment with Doxorubicin and Cyclophosphamide. Asian Pacific Journal of Cancer Prevention, 26(3), 949-955. [Link]
-
Zhang, H., et al. (2012). PTCH1, a receptor of Hedgehog signaling pathway, is correlated with metastatic potential of colorectal cancer. Oncology Reports, 27(4), 1261-1268. [Link]
-
ResearchGate. (n.d.). The expression of Gli1, Ptch1, SHH and SMO was analyzed by RT-qPCR in 4.... Retrieved February 15, 2026, from [Link]
-
Nagu, P., et al. (2022). The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines. Methods in Molecular Biology, 2527, 223-234. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells: Methods and Protocols. Retrieved February 15, 2026, from [Link]
-
Biocompare. (n.d.). ATP Assay Kits. Retrieved February 15, 2026, from [Link]
-
MDPI. (2024, December 27). Optimised Workflows for Profiling the Metabolic Fluxes in Suspension vs. Adherent Cancer Cells via Seahorse Technology. Retrieved February 15, 2026, from [Link]
-
O'Reilly, C., et al. (2019). Extracellular Flux Analysis to investigate the impact of NF-κB on mitochondrial respiration in colorectal carcinoma (CRC). bio-protocol, 9(18), e3367. [Link]
-
Dojindo Molecular Technologies. (n.d.). ATP Assay Kit-Luminescence A550 manual. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 15, 2026, from [Link]
Sources
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Standards of Chemotherapy for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Gemcitabine: metabolism and molecular mechanisms of action, sensitivity and chemoresistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
